![molecular formula C12H17ClN2 B1425391 1-(4-Chlorophenyl)-3,3-dimethylpiperazine CAS No. 791779-65-2](/img/structure/B1425391.png)
1-(4-Chlorophenyl)-3,3-dimethylpiperazine
Overview
Description
1-(4-Chlorophenyl)-3,3-dimethylpiperazine (1-(4-CP)-3,3-DMP) is an organic compound with a unique chemical structure. It is a member of the piperazine family, which is a group of heterocyclic compounds containing two nitrogen atoms in a six-membered ring. 1-(4-CP)-3,3-DMP is a powerful inhibitor of the enzyme monoamine oxidase (MAO), and is used in laboratory experiments to study the effects of MAO inhibition on biochemical and physiological processes. This compound has a wide range of applications in scientific research, and has been used to study neurotransmitter metabolism, drug action, and the effects of MAO inhibition on behavior.
Scientific Research Applications
Neuropharmacology: Serotonin Receptor Modulation
“1-(4-Chlorophenyl)-3,3-dimethylpiperazine” is known to act as a 5-HT-1 serotonin receptor agonist . This application is significant in neuropharmacological research where modulation of serotonin receptors can lead to potential treatments for depression, anxiety, and other psychiatric disorders. The compound’s ability to interact with these receptors makes it a valuable tool for studying the mechanisms of action of various psychotropic drugs.
Pharmaceutical Intermediates
Due to its structural properties, this compound serves as a pharmaceutical intermediate . It can be used in the synthesis of a wide range of pharmaceutical agents, particularly those targeting central nervous system disorders. Its role as an intermediate means it is a critical component in the development and manufacturing of active pharmaceutical ingredients (APIs).
Anti-Allergic Research
Research has indicated that derivatives of “1-(4-Chlorophenyl)-3,3-dimethylpiperazine” exhibit significant effects on both allergic asthma and allergic itching . This suggests its potential as a starting point for the development of new anti-allergic medications, making it an important compound in allergy research.
Drug Design: Lipophilicity Influence
The presence of the chlorophenyl group in the compound suggests that it can influence lipophilicity, which is a crucial factor in drug design. Lipophilicity affects the absorption, distribution, metabolism, and excretion (ADME) of drugs. Therefore, this compound can be used in research to optimize these pharmacokinetic properties in new drug candidates.
Material Synthesis
While specific details are not readily available, the structural features of “1-(4-Chlorophenyl)-3,3-dimethylpiperazine” indicate its potential use in material synthesis. Its chemical properties could be beneficial in creating new materials with desired characteristics, such as increased durability or enhanced electrical conductivity.
Biological Studies
The versatility of “1-(4-Chlorophenyl)-3,3-dimethylpiperazine” extends to biological studies. It can be used in various assays and experiments to understand biological processes or to develop new biological assays. Its reactivity and binding capabilities make it a useful compound for probing biological systems.
Mechanism of Action
Target of Action
1-(4-Chlorophenyl)-3,3-dimethylpiperazine is a derivative of the compound Pitolisant . Pitolisant is a selective antagonist or inverse agonist of the histamine H3 receptor . The H3 receptor is primarily found in the central nervous system and plays a crucial role in maintaining wakefulness .
Mode of Action
The compound interacts with its target, the histamine H3 receptor, as an antagonist or inverse agonist . By blocking histamine autoreceptors, it enhances the activity of histaminergic neurons and increases the signaling of other neurotransmitters in the brain .
Biochemical Pathways
The compound’s action on the histamine H3 receptor affects the histaminergic neuron signaling pathway . This pathway plays a key role in maintaining wakefulness. By blocking histamine autoreceptors, the compound enhances the activity of histaminergic neurons .
Pharmacokinetics
Pitolisant is well-absorbed, metabolized, and excreted, and it can cross the blood-brain barrier
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to its impact on the histamine H3 receptor. By acting as an antagonist or inverse agonist at this receptor, the compound enhances the activity of histaminergic neurons and increases the signaling of other neurotransmitters in the brain . This can lead to increased wakefulness .
properties
IUPAC Name |
1-(4-chlorophenyl)-3,3-dimethylpiperazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2/c1-12(2)9-15(8-7-14-12)11-5-3-10(13)4-6-11/h3-6,14H,7-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYCRGPBLOHCYNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCN1)C2=CC=C(C=C2)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-3,3-dimethylpiperazine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.